4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline
Overview
Description
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of bromine atoms attached to the phenyl rings and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline typically involves the reaction of 4-bromoaniline with 4-bromobenzaldehyde in the presence of a catalyst. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amine group of 4-bromoaniline attacks the carbonyl carbon of 4-bromobenzaldehyde, followed by the elimination of water to form the imine intermediate. This intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the aromatic rings play a crucial role in the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-bromophenyl)aniline
- N-(4-Bromophenyl)-N-(p-tolyl)aniline
- 4-Bromo-N-(p-tolyl)aniline
Uniqueness
4-Bromo-N-(4-bromophenyl)-N-(p-tolyl)aniline is unique due to the presence of two bromine atoms and a tolyl group, which confer distinct chemical and physical properties
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N/c1-14-2-8-17(9-3-14)22(18-10-4-15(20)5-11-18)19-12-6-16(21)7-13-19/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRSCXBBGEIGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572452 | |
Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100308-67-6 | |
Record name | 4-Bromo-N-(4-bromophenyl)-N-(4-methylphenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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